Nicotiflorin (Standard)
Description
Historical Context of Nicotiflorin in Traditional Medicine Systems
Nicotiflorin has a long history of use in various traditional medicine systems worldwide. researchgate.net In Traditional Chinese Medicine, it is a recognized phytochemical found in several medicinal plants. researchgate.netbenthamdirect.com For instance, it has been extracted from Carthamus tinctorius L., a plant used in traditional Chinese medicine. medchemexpress.commedchemexpress.com Similarly, it is a component of the Samoan traditional medicine “matalafi,” derived from the leaves of Psychotria insularum, which is used to treat ailments associated with inflammation. pnas.org
The compound is also present in plants used in Iranian folk medicine, such as Peucedanum aucheri Boiss., which is traditionally used as a diuretic and for kidney-related issues. semanticscholar.org In European traditional medicine, plants like Solidago virgaurea L. (European goldenrod), which contain nicotiflorin, have been used for centuries to address kidney disorders, urinary tract infections, and inflammation. mdpi.com The presence of nicotiflorin in these and other traditionally used plants, such as those from the Astragalus and Centaurea genera, underscores its long-standing role in historical therapeutic practices. farmaciajournal.comtandfonline.com
Current Significance of Nicotiflorin in Contemporary Pharmacological Research
In recent years, nicotiflorin has become a focal point of modern pharmacological research due to its wide array of biological activities. benthamdirect.comnih.gov Scientific investigations have revealed its potential as an anti-inflammatory, antioxidant, neuroprotective, and cardioprotective agent. researchgate.netnih.govsmolecule.com
Research has demonstrated that nicotiflorin exhibits significant anti-inflammatory and endothelial-protective effects, suggesting its potential in treating conditions like acute myocardial infarction. nih.govnih.gov Studies have shown its ability to reduce the release of inflammatory mediators and protect endothelial cells from damage. nih.govnih.gov Furthermore, its antioxidant properties are well-documented, contributing to its protective effects against oxidative stress-induced cellular damage. smolecule.com
Nicotiflorin has also shown promise in the realm of neuroprotection. medchemexpress.com It has been found to attenuate cell death in neurons and reduce brain infarct volume in preclinical models of cerebral ischemia. chemsrc.comarctomsci.com Its protective effects against memory dysfunction and oxidative stress have also been noted. semanticscholar.org The diverse pharmacological activities of nicotiflorin are summarized in the table below.
| Pharmacological Activity | Research Findings | Potential Application |
| Anti-inflammatory | Reduces inflammatory cytokines and protects endothelial cells. nih.govsmolecule.com | Acute Myocardial Infarction nih.gov |
| Antioxidant | Mitigates oxidative stress by scavenging free radicals. smolecule.com | Various diseases involving oxidative damage |
| Neuroprotective | Protects neurons from damage and reduces cerebral ischemic damage. medchemexpress.comsemanticscholar.orgsmolecule.com | Ischemic stroke, neurodegenerative diseases |
| Cardioprotective | Protects against myocardial injury. researchgate.net | Cardiovascular diseases |
| Antiglycation | Shows potent antiglycation activity. medchemexpress.commedchemexpress.com | Diabetes-related complications |
| Antiviral/Antibacterial | Exhibits antimicrobial properties against various pathogens. smolecule.com | Infectious diseases |
Research Gaps and Future Directions in Nicotiflorin Studies
Despite the promising findings, several research gaps need to be addressed to fully understand and utilize the therapeutic potential of nicotiflorin. A significant gap exists in the clinical translation of preclinical findings. scribd.com While laboratory and animal studies have shown promising results, more robust clinical trials are necessary to establish the efficacy and safety of nicotiflorin in humans for various conditions. researchgate.net
Another area requiring further investigation is the comprehensive profiling of bioactive compounds in plants containing nicotiflorin. mdpi.com While nicotiflorin is a known active component, the synergistic effects of other compounds within these plants are not yet fully understood. smolecule.com Future research should focus on the interactions between nicotiflorin and other phytochemicals to explore potential combination therapies. smolecule.com
Furthermore, while the anti-inflammatory and antioxidant mechanisms are relatively well-studied, the precise molecular targets and signaling pathways involved in its other pharmacological effects, such as its neuroprotective and cardioprotective activities, warrant deeper investigation. nih.govresearchgate.net For instance, while it is suggested that nicotiflorin's anti-acute myocardial infarction effect may involve the Akt/FoxO/BCl signaling pathway, further experimental validation is needed. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTATXGUCZHCSNG-QHWHWDPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938804 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17650-84-9 | |
| Record name | Kaempferol 3-O-rutinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17650-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol-3-O-rutinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | KAEMPFEROL-3-O-RUTINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4056D20K3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Sources and Biosynthesis of Nicotiflorin
Natural Occurrences and Distribution in Plant Species
Nicotiflorin has been identified in numerous plant species, distributed across various families and genera. Its presence has been documented in herbaceous plants, shrubs, and trees, indicating a widespread but specific distribution within the plant kingdom.
Carthamus tinctorius L., commonly known as safflower, is a well-documented source of nicotiflorin. nih.govresearchgate.netbiosynth.com The compound is extracted from the flowers of the plant. biosynth.commdpi.com Research has confirmed its presence among other flavonoids, such as hydroxysafflor yellow A, in this traditional Chinese medicine. nih.govdntb.gov.ua The identification of nicotiflorin in safflower has been a key area of phytochemical research. mdpi.comdntb.gov.ua
The plant Tricyrtis maculata is another primary source from which nicotiflorin has been isolated. oup.com Studies have focused on the chemical constituents of this plant, leading to the identification of nicotiflorin. uniprot.org Research has explored the role of nicotiflorin from T. maculata, highlighting its presence as a key bioactive compound within the species. genome.jpnih.govresearchgate.net
Nicotiflorin has been identified as a significant phenolic compound in Astragalus chrysochlorus, an endemic Turkish plant species. fda.govontosight.ai Detailed phytochemical analysis of callus cultures of A. chrysochlorus led to the isolation and structural elucidation of nicotiflorin as a major constituent, which is considered uncommon for the Astragalus genus. researchgate.net Studies have shown that the production of nicotiflorin can be substantial in long-term callus cultures, reaching up to 4775 µg/g dry weight. researchgate.net
Phytochemical investigations of the aerial parts of Peucedanum aucheri Boiss., a wild plant native to Iran, have resulted in the isolation of nicotiflorin. jst.go.jpfrontiersin.org It was identified alongside another flavonol glycoside, narcissin. jst.go.jpfrontiersin.org This was reportedly the first time nicotiflorin had been isolated from the Peucedanum genus. jst.go.jpfrontiersin.org
Nicotiflorin's distribution extends to a variety of other plants. It has been isolated from the aerial parts of Osyris wightiana. google.comscribd.comnih.gov The compound is also found in Solidago virgaurea (European goldenrod), where it is listed among other flavonoids like rutin (B1680289) and quercetin (B1663063). nih.govmdpi.com Furthermore, nicotiflorin has been identified in the leaves of Ipomoea aquatica (water spinach) through advanced analytical techniques. Various Amaranthus species, including A. hypochondriacus and A. caudatus, are also known to contain nicotiflorin. Additionally, it is a dominant flavonoid component in the seeds of Tartary buckwheat (Fagopyrum tataricum). Research has also confirmed the presence of nicotiflorin in the leaves of Ribes mandshuricum (Manchurian currant). mdpi.com
Table 1: Natural Sources of Nicotiflorin
| Plant Species | Common Name | Part(s) of Plant |
| Carthamus tinctorius L. | Safflower | Flowers |
| Tricyrtis maculata | Toad Lily | - |
| Astragalus chrysochlorus | - | Callus Culture |
| Peucedanum aucheri Boiss. | - | Aerial Parts |
| Osyris wightiana | - | Aerial Parts |
| Solidago virgaurea | European Goldenrod | Aerial Parts |
| Ipomoea aquatica | Water Spinach | Aerial Parts |
| Amaranthus species | Amaranth (B1665344) | Leaves, Seeds |
| Fagopyrum tataricum | Tartary Buckwheat | Seeds |
| Ribes mandshuricum | Manchurian Currant | Leaves |
Biosynthetic Pathways of Flavonoids Relevant to Nicotiflorin
The biosynthesis of nicotiflorin is a multi-step process that falls under the broader flavonoid biosynthesis pathway, a major branch of the phenylpropanoid pathway in plants. This pathway begins with the amino acid L-phenylalanine.
The process starts with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of a series of enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). The first enzyme specific to flavonoid biosynthesis, chalcone (B49325) synthase (CHS), then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold.
This chalcone is then converted to a flavanone (B1672756), such as naringenin (B18129), by the enzyme chalcone isomerase (CHI). From this central flavanone intermediate, the pathway diverges to produce various classes of flavonoids. For the synthesis of flavonols like kaempferol (B1673270), the flavanone undergoes hydroxylation at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to yield a dihydroflavonol (dihydrokaempferol). Subsequently, flavonol synthase (FLS) introduces a double bond into the C-ring, converting the dihydroflavonol into the flavonol kaempferol.
The final steps in the biosynthesis of nicotiflorin involve glycosylation, specifically the attachment of a rutinoside sugar group to the kaempferol aglycone. This is a two-step enzymatic process:
Glucosylation: A glucosyltransferase enzyme transfers a glucose molecule, typically from UDP-glucose, to the 3-hydroxyl group of kaempferol, forming kaempferol-3-O-glucoside (astragalin). scribd.com
Rhamnosylation: A specific enzyme, flavonol 3-O-glucoside L-rhamnosyltransferase (a type of 1,6RhaT), then attaches a rhamnose molecule to the 6-hydroxyl group of the previously added glucose, forming the final product, kaempferol-3-O-rutinoside (nicotiflorin). fda.gov
This sequential glycosylation is crucial for the formation of nicotiflorin and is catalyzed by specific UDP-glycosyltransferases (UGTs) that exhibit substrate and positional specificity. fda.gov
Table 2: Key Enzymes in Nicotiflorin Biosynthesis
| Enzyme | Abbreviation | Role in Pathway |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid. |
| 4-Coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester. |
| Chalcone synthase | CHS | Forms the chalcone backbone. |
| Chalcone isomerase | CHI | Isomerizes chalcone to flavanone. |
| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanone to dihydroflavonol. |
| Flavonol synthase | FLS | Converts dihydroflavonol to flavonol (kaempferol). |
| Flavonoid 3-O-glucosyltransferase | - | Attaches glucose to the 3-OH group of kaempferol. |
| Flavonol 3-O-glucoside L-rhamnosyltransferase | 1,6RhaT | Attaches rhamnose to the glucose of kaempferol-3-O-glucoside. |
Phenylpropanoid Pathway
The journey to synthesizing nicotiflorin begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. researchgate.netmdpi.comfrontiersin.org This pathway converts the amino acid L-phenylalanine into various phenolic compounds. frontiersin.orgwikipedia.org The initial and rate-limiting step of this pathway is the conversion of L-phenylalanine to trans-cinnamic acid. mdpi.comwikipedia.org
Role of Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine ammonia-lyase (PAL) is the crucial enzyme that kickstarts the phenylpropanoid pathway. frontiersin.orgwikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgpeerj.com This reaction is a pivotal commitment step, directing the flow of carbon from primary metabolism into the synthesis of a vast array of secondary metabolites, including flavonoids. wikipedia.orgmdpi.com The activity of PAL is often induced by various environmental stimuli, such as light and pathogens, indicating its importance in plant defense and adaptation. wikipedia.orgashs.org Subsequent enzymatic reactions convert trans-cinnamic acid into p-coumaroyl-CoA, the direct precursor for the flavonoid biosynthesis pathway. mdpi.comnih.gov
Flavonoid Biosynthesis Pathway
The flavonoid biosynthesis pathway is a branch of the phenylpropanoid pathway that leads to the formation of the basic flavonoid skeleton. mdpi.comfrontiersin.org It commences with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. wikipedia.orgkegg.jp This reaction is catalyzed by chalcone synthase (CHS), resulting in the formation of a chalcone, specifically naringenin chalcone. nih.govwikipedia.org This chalcone is the foundational structure from which all flavonoids are derived. frontiersin.org
Flavone and Flavonol Biosynthesis Pathway
Following the formation of naringenin chalcone, the pathway branches into the synthesis of various classes of flavonoids, including flavones and flavonols. nih.gov The chalcone is first isomerized to the flavanone naringenin by the enzyme chalcone isomerase (CHI). nih.govfrontiersin.org Naringenin serves as a key intermediate. mdpi.com For the synthesis of flavonols like kaempferol, the aglycone of nicotiflorin, naringenin is converted to dihydrokaempferol (B1209521) by flavanone 3-hydroxylase (F3H). mdpi.comnih.gov Dihydrokaempferol is then oxidized by flavonol synthase (FLS) to produce kaempferol. nih.govmdpi.com Nicotiflorin is subsequently formed by the glycosylation of kaempferol with a rutinoside group. mdpi.comsmolecule.com
Enzymatic Regulation of Nicotiflorin Biosynthesis
The biosynthesis of nicotiflorin is tightly regulated by a series of key enzymes that control the flow of intermediates through the pathway.
Chalcone Synthase (CHS) and Chalcone Isomerase (CHI)
Chalcone synthase (CHS) is a pivotal rate-limiting enzyme at the gateway of the flavonoid biosynthesis pathway. nih.govfrontiersin.org It catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. wikipedia.orgmdpi.com The expression and activity of CHS are often induced by developmental cues and environmental stresses, highlighting its regulatory importance. oup.com
Chalcone isomerase (CHI) acts on the product of the CHS reaction, catalyzing the stereospecific cyclization of naringenin chalcone into (2S)-naringenin. frontiersin.orguniprot.org This step is crucial as it establishes the characteristic three-ring structure of flavonoids. oup.com While this isomerization can occur spontaneously, CHI significantly increases the reaction rate. frontiersin.org
Flavanone-3-hydroxylase (F3H)
Flavanone-3-hydroxylase (F3H), a Fe(II)/2-oxoglutarate-dependent dioxygenase, is a pivotal enzyme in the biosynthesis of dihydroflavonols. mdpi.commdpi.com It catalyzes the hydroxylation of flavanones at the C-3 position. mdpi.combiorxiv.org Specifically, F3H converts naringenin into dihydrokaempferol (DHK), which is the direct precursor for the synthesis of kaempferol. mdpi.comresearchgate.netnih.gov This reaction is a critical step, as dihydroflavonols are the substrates for both flavonol synthase and dihydroflavonol 4-reductase, marking a significant branch point in the flavonoid pathway. mdpi.comfrontiersin.org The expression of the F3H gene is crucial for the production of downstream flavonols and anthocyanins. nih.govmdpi.com Studies have shown that F3H can be a rate-limiting enzyme in the biosynthesis of these compounds. nih.gov For instance, the overexpression of F3H in tobacco and yeast has led to the accumulation of DHK. mdpi.com
Flavonol Synthase (FLS)
Flavonol Synthase (FLS) is the key enzyme responsible for the conversion of dihydroflavonols into flavonols. mdpi.comresearchgate.netfrontiersin.org Like F3H, FLS is also a Fe(II)/2-oxoglutarate-dependent dioxygenase. mdpi.com It catalyzes the desaturation of the C-ring in dihydroflavonols to introduce a double bond between C-2 and C-3, forming the flavonol structure. mdpi.com In the context of nicotiflorin biosynthesis, FLS acts on dihydrokaempferol (DHK) to produce kaempferol, the aglycone of nicotiflorin. researchgate.netoup.com FLS competes with Dihydroflavonol 4-reductase (DFR) for the same dihydroflavonol substrates. frontiersin.orgfrontiersin.org This competition is a critical regulatory point that determines whether the metabolic flux proceeds towards flavonol synthesis or towards the synthesis of anthocyanins and proanthocyanidins. frontiersin.orgoup.com The catalytic activity of FLS can vary between different plant species and isoforms, with some showing preference for specific dihydroflavonol substrates like DHK or dihydroquercetin (DHQ). frontiersin.orgoup.com
UDP-glycosyltransferase (UGTs)
The final step in the biosynthesis of nicotiflorin is the glycosylation of the kaempferol aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), a large family of enzymes that transfer a sugar moiety from an activated donor, such as UDP-glucose, to the flavonoid. mdpi.comoup.com For nicotiflorin, the sugar attached to the 3-hydroxyl group of kaempferol is rutinose, a disaccharide composed of rhamnose and glucose. smolecule.comthieme-connect.com The formation of nicotiflorin (kaempferol-3-O-rutinoside) therefore requires sequential glycosylation steps, first adding glucose to form astragalin (B1665802) (kaempferol-3-O-glucoside) and then adding rhamnose to the glucose moiety. thieme-connect.com These glycosylation steps are crucial as they increase the stability and solubility of the flavonol aglycone. mdpi.com
Genetic Control of Biosynthetic Enzymes
The biosynthesis of nicotiflorin is tightly regulated at the genetic level through the controlled expression of the genes encoding the biosynthetic enzymes, including F3H, FLS, and UGTs. mdpi.commdpi.com This regulation is primarily managed by complexes of transcription factors, with the MYB-bHLH-WD40 (MBW) complex being a highly conserved regulator of the flavonoid pathway in many plants. nih.govfrontiersin.org
Different types of transcription factors, such as MYB, bHLH, AP2/ERF, and WRKY, can directly or indirectly influence the expression of these key enzyme genes. oup.comnih.gov For example, specific MYB transcription factors are known to activate the expression of FLS genes, thereby promoting flavonol biosynthesis. nih.gov The expression of these regulatory genes can be influenced by developmental cues and environmental signals, allowing the plant to modulate flavonoid production in response to its needs. nih.govnih.gov In soybean, single nucleotide polymorphisms (SNPs) in the F3H gene were identified as being linked to differences in the outcrossing rate, which was associated with the flavonoid biosynthesis pathway. mdpi.com This highlights the intricate genetic control over the enzymes that lead to the production of compounds like nicotiflorin.
Factors Influencing Nicotiflorin Production in Plants
The production and accumulation of nicotiflorin in plants are not static but are influenced by a range of internal and external factors. Environmental conditions and developmental stages can significantly alter the metabolic flux towards or away from nicotiflorin synthesis. mdpi.comscielo.org.mx
For example, studies on amaranth (Amaranthus hypochondriacus) have shown that nutrient stress can lead to a higher concentration of nicotiflorin. scielo.org.mx Similarly, in lingonberry (Vaccinium vitis-idaea), the content of nicotiflorin was found to be highly dependent on the habitat. mdpi.com The maturity stage of the plant also plays a role, as seen in mulberry (Morus alba), where the flavonoid composition, including nicotiflorin, is influenced by the harvest time. notulaebotanicae.roresearchgate.net
Elicitation Strategies for Enhanced Production
Elicitation is a biotechnological strategy used to enhance the production of secondary metabolites in plant cell cultures or whole plants by applying stress-inducing agents (elicitors). farmaciajournal.comsemanticscholar.org These elicitors can be biotic (e.g., yeast extract, chitosan) or abiotic (e.g., heavy metals, methyl jasmonate).
Methyl jasmonate (MeJA), a plant hormone involved in defense responses, has been shown to be an effective elicitor for flavonoid production. selleckchem.comresearchgate.net Treatment with MeJA can induce the expression of genes involved in the flavonoid biosynthetic pathway, leading to increased accumulation of compounds like nicotiflorin. researchgate.netnih.gov For example, in cotton, MeJA treatment was found to regulate the synthesis of various flavonoids, including nicotiflorin. researchgate.net In a study on Astragalus chrysochlorus callus cultures, while long-term culturing significantly increased nicotiflorin production, treatment with yeast extract as a biotic elicitor showed a negative effect. farmaciajournal.comresearchgate.net Conversely, copper sulphate, an abiotic elicitor, was reported to induce flavonoid production more than tenfold in cell cultures of Digitalis lanata. researchgate.net
Table 1: Effect of Elicitors on Flavonoid Production
| Plant/Culture System | Elicitor | Effect on Flavonoid/Nicotiflorin Production |
| Astragalus chrysochlorus callus | Yeast Extract (biotic) | Negative effect on nicotiflorin production. farmaciajournal.com |
| Digitalis lanata cell cultures | Copper Sulphate (abiotic) | Induced flavonoid production over 10-fold. researchgate.net |
| Dalea purpurea hairy roots | Methyl-β-cyclodextrin, MgCl₂, MeJA, H₂O₂ | Induced production of geranylated flavanone. mdpi.com |
| Fagopyrum tataricum hairy roots | Yeast Polysaccharide (biotic) | Enhanced flavonoid yield by 3.2-fold. nih.gov |
| Cotton (Gossypium hirsutum) | Methyl Jasmonate (abiotic) | Regulated the synthesis of nicotiflorin. researchgate.net |
Cell Culture and Tissue Culture Systems for Biosynthesis
Plant cell, tissue, and organ cultures, particularly hairy root cultures, represent a promising alternative for the controlled and sustainable production of valuable secondary metabolites like nicotiflorin. semanticscholar.orgmdpi.com Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are known for their rapid growth, genetic stability, and high productivity of secondary compounds. mdpi.complos.orgekb.eg
These systems allow for the optimization of culture conditions (e.g., medium composition, temperature, carbon source) to maximize biomass and product yield. plos.org For instance, in Isatis tinctoria hairy root cultures, optimizing the culture medium and sucrose (B13894) concentration was found to be favorable for both root growth and flavonoid biosynthesis. plos.org Hairy root cultures of Fagopyrum tataricum (tartary buckwheat) have been successfully used for the production of flavonoids, and the yield was significantly enhanced through strategies like elicitation and medium renewal. nih.gov Similarly, callus cultures of Astragalus chrysochlorus have been shown to produce significant amounts of nicotiflorin, with production levels varying dramatically based on the age of the culture. farmaciajournal.com These biotechnological platforms offer a continuous and reliable source of nicotiflorin, independent of geographical and seasonal variations. mdpi.com
Pharmacological Investigations of Nicotiflorin
Anti-Inflammatory Mechanisms
Nicotiflorin exhibits potent anti-inflammatory effects through a variety of molecular mechanisms. researchgate.netresearchgate.net These include the modulation of key inflammatory mediators, inhibition of critical signaling pathways, and protection of the vascular endothelium.
Modulation of Inflammatory Mediators (e.g., Nitric Oxide (NO))
A key aspect of nicotiflorin's anti-inflammatory action is its ability to modulate the production of nitric oxide (NO), a critical signaling molecule in the inflammatory process. In studies involving endothelial cells, nicotiflorin has been shown to inhibit the release of the inflammatory mediator NO following injury. nih.gov Specifically, in a model of hypoxia-reoxygenation injury in cultured rat cerebral blood vessel endothelial cells, nicotiflorin treatment significantly increased the activity, mRNA, and protein levels of endothelial nitric oxide synthase (eNOS). chemfaces.commedchemexpress.com This suggests a protective role against ischemic damage by modulating NO production. nih.govpharmacoeconomics.ru Furthermore, in a model of acute myocardial infarction, nicotiflorin demonstrated satisfactory anti-inflammatory activity by reducing the release of NO after endothelial cell damage. researchgate.net
Inhibition of NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. frontiersin.org Research has demonstrated that nicotiflorin can effectively inhibit this pathway. nih.gov In a study on ulcerative colitis, nicotiflorin was found to exert its anti-inflammatory effects by binding to the p65 subunit of NF-κB, thereby inhibiting the activation of the NF-κB pathway. nih.gov This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. frontiersin.org Studies on RAW 264.7 macrophages have shown that anti-inflammatory agents can block the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which in turn prevents NF-κB activation. frontiersin.org
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov Nicotiflorin has been shown to attenuate the activation of the NLRP3 inflammasome. nih.gov By inhibiting the NF-κB pathway, nicotiflorin indirectly suppresses the transcriptional upregulation of NLRP3 and pro-IL-1β, which are essential priming steps for inflammasome activation. nih.govfrontiersin.org Research indicates that nicotiflorin's ability to inhibit the activation of the NLRP3 inflammasome is a key mechanism underlying its anti-inflammatory effects in conditions such as ulcerative colitis. nih.gov
Impact on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-18)
Nicotiflorin significantly reduces the production of several key pro-inflammatory cytokines. nih.gov These cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-18 (IL-18), are major contributors to the inflammatory cascade. frontiersin.orgfrontiersin.org
In a study on concanavalin (B7782731) A-induced liver injury in mice, pretreatment with nicotiflorin significantly decreased the elevated serum levels of TNF-α, IL-1β, and IL-6. nih.gov Similarly, in a d-galactosamine-induced liver injury model, nicotiflorin treatment also led to a significant reduction in these pro-inflammatory cytokines. mdpi.com The inhibition of the NF-κB pathway and the NLRP3 inflammasome by nicotiflorin are key mechanisms responsible for this reduction in cytokine production. nih.gov
Endothelial Protection and Associated Mechanisms
Nicotiflorin demonstrates significant protective effects on the endothelium, the inner lining of blood vessels. nih.gov This protection is crucial in mitigating inflammatory responses associated with various cardiovascular and ischemic conditions. nih.govcapes.gov.br
In vitro experiments using human umbilical vein endothelial cells (HUVECs) have shown that nicotiflorin can protect these cells from injury. nih.gov Furthermore, in a rat model of permanent focal cerebral ischemia, nicotiflorin administration markedly reduced brain infarct volume and neurological deficits. capes.gov.br The protective mechanism involves the upregulation of endothelial nitric oxide synthase (eNOS), which plays a vital role in maintaining vascular homeostasis. chemfaces.comnih.gov Studies have shown that nicotiflorin can increase eNOS activity, as well as its mRNA and protein levels, in cerebral blood vessel endothelial cells subjected to hypoxia-reoxygenation. chemfaces.commedchemexpress.com
Antioxidant Activities and Pathways
Beyond its anti-inflammatory properties, nicotiflorin is also a potent antioxidant. researchgate.netnih.gov It effectively scavenges free radicals and mitigates oxidative stress, which is closely linked to inflammation and various chronic diseases. researchgate.netnih.gov
In cell-free assays, nicotiflorin has demonstrated the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals. caymanchem.com In a study on liver injury, nicotiflorin pretreatment significantly decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restored the levels of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov The antioxidant activity of nicotiflorin is attributed to its flavonoid structure, which can donate hydrogen atoms to neutralize free radicals. smolecule.com
Free Radical Scavenging Properties
Nicotiflorin has demonstrated significant free radical scavenging capabilities. researchgate.netnih.gov As a known radical scavenger, its antioxidant properties are a key aspect of its pharmacological profile. researchgate.net Studies have shown that nicotiflorin can effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals in cell-free assays. caymanchem.com Specifically, the EC50 values for scavenging DPPH and ABTS radicals were found to be 0.52 and 0.48 mg/ml, respectively. caymanchem.com This free radical scavenging activity is attributed to the presence of free hydroxyl groups in its structure. researchgate.net The antioxidant potential of flavonoids like nicotiflorin is crucial for their ability to counteract the damaging effects of free radicals in the body. researchgate.net
Upregulation of Antioxidant Defense Systems
Beyond direct free radical scavenging, nicotiflorin also appears to bolster the body's endogenous antioxidant defense systems. researchgate.net Flavonoids, in general, are known to upregulate these defenses. researchgate.net In a study involving a multi-infarct dementia model in rats, nicotiflorin administration was found to significantly attenuate the decrease in superoxide dismutase (SOD) activity in brain tissue. nih.gov SOD is a critical antioxidant enzyme that plays a vital role in protecting cells from oxidative damage. Similarly, in a model of liver injury, pretreatment with nicotiflorin significantly prevented the reduction of SOD activity and increased the content of glutathione (GSH), another key antioxidant. nih.gov These findings suggest that nicotiflorin helps to enhance the cellular machinery responsible for neutralizing reactive oxygen species.
Impact on Oxidative Stress Markers (e.g., Malondialdehyde (MDA))
Nicotiflorin has been shown to effectively reduce markers of oxidative stress, such as malondialdehyde (MDA). MDA is a product of lipid peroxidation and a widely used indicator of oxidative damage. In a rat model of multi-infarct dementia, nicotiflorin treatment significantly attenuated the elevation of MDA content in the brain tissue. nih.gov Further studies on liver injury models have corroborated these findings, showing that pre-administration of nicotiflorin significantly decreased hepatic MDA levels. nih.govresearchgate.net
Table 1: Effect of Nicotiflorin on Oxidative Stress Markers
| Model | Marker | Effect of Nicotiflorin | Reference |
|---|---|---|---|
| Multi-infarct dementia (rats) | MDA | Attenuated elevation | nih.gov |
| Concanavalin A-induced liver injury (mice) | MDA | Significantly decreased levels | nih.gov |
| d-Galactosamine-induced liver injury (mice) | MDA | Significantly decreased content | nih.gov |
Neuroprotective Effects
Nicotiflorin has demonstrated significant neuroprotective effects in various experimental models. windows.netresearchgate.netselleckchem.comencyclopedia.pubscielo.org.mxdovepress.comchemfaces.comnih.govfarmaciajournal.com It has shown the ability to protect against memory dysfunction and oxidative stress in models of multi-infarct dementia. scielo.org.mx
Protection against Cerebral Ischemic Damage
Multiple studies have highlighted the protective role of nicotiflorin against cerebral ischemic damage. windows.netresearchgate.netmdpi.comnih.gov In a rat model of transient focal cerebral ischemia-reperfusion, administration of nicotiflorin markedly reduced the brain infarct volume. caymanchem.comnih.gov Specifically, it decreased the infarct volume by 24.5%, 45.8%, and 63.2% at different doses. caymanchem.com It also significantly reduced neurological deficits in a permanent focal cerebral ischemia model in rats. researchgate.net Furthermore, in cultured rat cerebral blood vessel endothelial cells subjected to hypoxia-reoxygenation, nicotiflorin treatment led to significantly higher levels of endothelial nitric oxide synthase (eNOS) activity, mRNA, and protein, which is crucial for cerebral blood flow. nih.govmedchemexpress.com
Table 2: Neuroprotective Effects of Nicotiflorin in Cerebral Ischemia
| Model | Effect | Measurement | Reference |
|---|---|---|---|
| Transient focal cerebral ischemia-reperfusion (rats) | Reduced infarct volume | 24.5-63.2% reduction | caymanchem.comnih.gov |
| Permanent focal cerebral ischemia (rats) | Reduced neurological deficits | Significant reduction | researchgate.net |
| Hypoxia-reoxygenation in cultured endothelial cells | Upregulated eNOS | Increased activity, mRNA, and protein levels | nih.govmedchemexpress.com |
Mechanisms in Multi-Infarct Dementia Models
In models of multi-infarct dementia, nicotiflorin has shown protective effects by addressing memory dysfunction, energy metabolism failure, and oxidative stress. nih.govdovepress.comnih.gov Rats treated with nicotiflorin exhibited better spatial memory performance in Morris water maze and eight-arm radial maze tasks. nih.gov Histopathological analysis revealed that the infarct volume in nicotiflorin-treated groups was much smaller, and abnormalities were lighter compared to the untreated group. nih.gov The compound was also found to reduce the volume of infarction caused by ischemic injury and decrease oxidative stress and inflammatory responses. dovepress.comnih.gov
Regulation of Neuronal Apoptosis
A key mechanism underlying the neuroprotective effects of nicotiflorin is its ability to regulate neuronal apoptosis, or programmed cell death. windows.netnih.gov Nicotiflorin has been observed to alter the shape and structure of injured neurons and decrease the number of apoptotic cells. windows.netselleckchem.comnih.gov
This anti-apoptotic effect is mediated through the regulation of several key proteins. Nicotiflorin down-regulates the expression of pro-apoptotic proteins such as p-JAK2, p-STAT3, caspase-3, and Bax. windows.netselleckchem.comnih.gov Conversely, it increases the expression and immunoreactivity of the anti-apoptotic protein Bcl-2. windows.netselleckchem.comnih.gov The modulation of the JAK2/STAT3 signaling pathway appears to be a significant part of this protective mechanism against cerebral ischemia/reperfusion injury-induced apoptosis. windows.netnih.gov
Table 3: Regulation of Apoptotic Proteins by Nicotiflorin
| Protein | Effect of Nicotiflorin | Role in Apoptosis | Reference |
|---|---|---|---|
| p-JAK2 | Down-regulation | Pro-apoptotic | windows.netselleckchem.comnih.gov |
| p-STAT3 | Down-regulation | Pro-apoptotic | windows.netselleckchem.comnih.gov |
| Caspase-3 | Down-regulation | Pro-apoptotic | windows.netselleckchem.comnih.gov |
| Bax | Down-regulation | Pro-apoptotic | windows.netselleckchem.comnih.gov |
| Bcl-2 | Up-regulation | Anti-apoptotic | windows.netselleckchem.comnih.gov |
Modulation of JAK2/STAT3 Signaling Pathway
Nicotiflorin has been identified as a modulator of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. Research indicates that nicotiflorin can down-regulate the expression of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3). mdpi.comselleckchem.comselleck.co.jp This inhibitory action on the JAK2/STAT3 pathway is significant as the pathway is closely associated with ischemia-induced neuronal apoptosis. researchgate.net By inhibiting this pathway, nicotiflorin helps to alleviate apoptosis following events like cerebral ischemia-reperfusion injury. mdpi.comresearchgate.net Studies have shown that nicotiflorin treatment leads to a decrease in the expression of downstream apoptotic proteins such as caspase-3 and Bax, while increasing the expression of the anti-apoptotic protein Bcl-2. mdpi.comselleckchem.comselleck.co.jp These findings suggest that the neuroprotective effects of nicotiflorin are, at least in part, mediated through its regulation of the JAK2/STAT3 signaling cascade. researchgate.net
Impact on Endothelial Nitric Oxide Synthase (eNOS)
Nicotiflorin has demonstrated a significant positive impact on endothelial nitric oxide synthase (eNOS), an enzyme crucial for cardiovascular health. At the cellular level, nicotiflorin has been shown to upregulate the expression of both eNOS mRNA and protein. nih.gov Furthermore, it enhances the catalytic activity of eNOS in endothelial cells. nih.govnih.gov In in vitro models mimicking cerebral ischemia-reperfusion, endothelial cells treated with nicotiflorin exhibited significantly higher eNOS activity, mRNA, and protein levels compared to untreated cells subjected to hypoxia-reoxygenation. nih.gov This upregulation of eNOS is a key mechanism behind nicotiflorin's protective effects against ischemic damage. nih.gov
Cardioprotective Effects
Nicotiflorin exhibits notable cardioprotective effects, primarily through its anti-inflammatory and endothelial protective properties. nih.govdovepress.com The compound has been shown to be effective in the context of acute myocardial infarction (AMI). nih.govnih.gov Its therapeutic potential in cardiovascular ischemic injury is an area of active investigation. nih.gov
Mechanisms in Acute Myocardial Infarction (AMI)
The mechanisms underlying the cardioprotective effects of nicotiflorin in acute myocardial infarction (AMI) are multifaceted. One of the key actions of nicotiflorin is its ability to protect endothelial cells. In models of TNF-α-induced human umbilical vein endothelial cell (HUVEC) injury, nicotiflorin significantly reduced the release of the inflammatory mediator nitric oxide (NO), thereby mitigating the inflammatory response following cellular damage. nih.gov This endothelial protective effect is considered a primary contributor to its anti-AMI activity. nih.gov Furthermore, network pharmacology and molecular docking studies have suggested that nicotiflorin's therapeutic action in AMI may be linked to its regulation of the Akt/FoxO/Bcl signaling pathway. nih.govsmolecule.com
Regulation of Akt/FoxO/Bcl Signaling Pathway
The regulation of the Akt/FoxO/Bcl signaling pathway is a critical aspect of nicotiflorin's cardioprotective mechanism. nih.govsmolecule.com This pathway is integral to cell survival and the regulation of inflammation. smolecule.com It is hypothesized that nicotiflorin exerts its anti-AMI effects by modulating this pathway. nih.govnih.gov Specifically, the activation of Akt can lead to the phosphorylation of the transcription factor FoxO1, which in turn weakens its transcriptional function. nih.gov This can decrease the activity of the pro-apoptotic protein Bax in the myocardium, thereby reducing apoptosis and enhancing the tolerance of cardiomyocytes to acute ischemic injury. nih.gov
| Pathway Component | Effect of Nicotiflorin Modulation | Implication in Cardioprotection |
| Akt | Activation | Promotes cell survival |
| FoxO1 | Phosphorylation and functional weakening | Decreases pro-apoptotic signaling |
| Bax | Decreased activity | Reduces cardiomyocyte apoptosis |
Antiglycation Activity
Nicotiflorin has been recognized for its potent antiglycation activity. researchgate.netbenthamscience.commedchemexpress.comchemsrc.com Glycation is a non-enzymatic process involving the reaction of sugars with proteins or lipids, leading to the formation of advanced glycation end products (AGEs), which are implicated in various disease pathologies. The ability of nicotiflorin to inhibit this process highlights its therapeutic potential.
In vitro Studies on Antiglycation Potential
In vitro studies have confirmed the significant antiglycation potential of nicotiflorin. researchgate.netbenthamscience.comnih.gov In one such study, nicotiflorin isolated from the aerial parts of Osyris wightiana demonstrated potent activity. researchgate.netbenthamscience.com To explore the structure-activity relationship, other derivatives of kaempferol (B1673270), the aglycone of nicotiflorin, were also evaluated. researchgate.netbenthamscience.com These studies revealed that the sugar moiety plays a crucial role, with sugar derivatives of kaempferol showing promising antiglycation activity. researchgate.netbenthamscience.com
| Compound | Source/Type | Antiglycation Activity |
| Nicotiflorin (Kaempferol-3-O-rutinoside) | Isolated from Osyris wightiana | Potent |
| Other Kaempferol Derivatives | Synthesized for SAR study | Promising |
Anticancer and Antiproliferative Activities
Nicotiflorin, a flavonoid glycoside, has demonstrated notable anticancer and antiproliferative properties in various studies. researchgate.netnih.gov Its potential in cancer therapy is attributed to its ability to modulate cellular processes involved in cancer cell growth and survival.
Effects on Multiple Myeloma Cells
Research has highlighted the potential of nicotiflorin in combating multiple myeloma, a type of cancer affecting plasma cells. researchgate.netnih.gov Studies on extracts containing nicotiflorin have shown antiproliferative activity against multiple myeloma cells. nih.govtandfonline.com For instance, compounds isolated from Withania adpressa, including nicotiflorin, were tested for their effects on multiple myeloma cancer stem cells and RPMI 8226 cells. nih.govtandfonline.com While other compounds from the plant, withanolide F and withaferin A, exhibited significant antiproliferative activity, nicotiflorin itself showed moderate inhibition of cell proliferation in RPMI 8226 cells. nih.govtandfonline.com However, it was found to be inactive against cancer stem cells and did not inhibit NF-κB activity, a key pathway in cancer cell survival. nih.govtandfonline.com
| Cell Line | Compound | Activity | Reference |
| RPMI 8226 | Nicotiflorin | Moderate inhibition of cell proliferation | nih.govtandfonline.com |
| Multiple Myeloma Cancer Stem Cells | Nicotiflorin | Inactive | nih.govtandfonline.com |
| RPMI 8226 | Withanolide F | Low µM antiproliferative activity | nih.govtandfonline.com |
| Multiple Myeloma Cancer Stem Cells | Withanolide F | Low µM antiproliferative activity | nih.govtandfonline.com |
| RPMI 8226 | Withaferin A | Low µM antiproliferative activity | nih.govtandfonline.com |
| Multiple Myeloma Cancer Stem Cells | Withaferin A | Low µM antiproliferative activity | nih.govtandfonline.com |
Potential Interactions with Cancer-Related Protein Targets (e.g., Progesterone (B1679170) Receptor)
The anticancer effects of nicotiflorin may also be linked to its interaction with key protein targets involved in cancer progression. One such target is the progesterone receptor (PR), a member of the nuclear receptor family that plays a crucial role in the development and progression of certain cancers, particularly breast cancer. elgenelim.com In the presence of estrogen, the activation of PR can redirect the binding of the estrogen receptor (ER) to chromatin, thereby modulating gene expression and potentially leading to cell cycle arrest. elgenelim.com
Computational studies have explored the binding affinity of nicotiflorin to various cancer-related protein targets. For example, in silico assessments have investigated the molecular interactions between nicotiflorin and the progesterone receptor. researchgate.netresearchgate.net These studies aim to understand how nicotiflorin might exert its anticancer effects by docking to and modulating the activity of such receptors. Further research has also looked into the interaction of nicotiflorin with other cancer-related targets like the B-Raf Kinase mutant protein, which is implicated in melanoma. innovareacademics.in
Antidiabetic Potential
Nicotiflorin has been identified as a compound with significant antidiabetic potential, primarily through its action on key enzymes involved in carbohydrate metabolism and its ability to modulate insulin (B600854) secretion. researchgate.netnih.gov
Inhibition of α-glucosidase and α-amylase Enzymes
A key mechanism of nicotiflorin's antidiabetic activity is its ability to inhibit α-glucosidase and α-amylase. researchgate.netnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. By inhibiting these enzymes, nicotiflorin can help to control postprandial hyperglycemia (a spike in blood sugar after a meal). jksus.org
Numerous in vitro studies have demonstrated the inhibitory effects of nicotiflorin on these enzymes. nih.govnih.govrsc.org The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, have been reported in various studies. For α-glucosidase, the IC50 ratio of nicotiflorin to the standard drug acarbose (B1664774) has been shown to range from 0.1 to 8 across multiple studies. nih.gov This indicates that in some cases, nicotiflorin can be a more potent inhibitor than acarbose. The inhibitory potential against α-amylase has also been documented, though with more varied results. nih.gov
| Enzyme | Compound | IC50 Value | Reference |
| α-glucosidase | Nicotiflorin | 35.6 - 239.1 µM | rsc.org |
| α-glucosidase | Acarbose (control) | 214 µM | rsc.org |
| α-amylase | Nicotiflorin | - | nih.gov |
| α-amylase | Acarbose (control) | - | nih.gov |
Modulation of Insulin Secretion
In addition to enzyme inhibition, nicotiflorin has been shown to modulate insulin secretion from pancreatic β-cells. researchgate.netnih.gov Studies have found that nicotiflorin, along with other compounds isolated from the flowers of Prunus persica, can increase glucose-stimulated insulin secretion (GSIS) without causing toxicity to the cells. mdpi.com This suggests that nicotiflorin may help to improve insulin response in individuals with impaired glucose tolerance. The mechanism behind this effect is thought to involve the activation of signaling pathways that regulate β-cell function and insulin release. mdpi.com
Antimicrobial and Antiviral Properties
Nicotiflorin has demonstrated a broad spectrum of antimicrobial and antiviral activities, making it a compound of interest for the development of new therapeutic agents. researchgate.netsmolecule.comnih.gov
Its antibacterial effects are attributed to its ability to interfere with essential bacterial processes. nih.gov For example, flavonoids like nicotiflorin can inhibit enzymes such as sortases A and B in bacteria like Staphylococcus aureus and Streptococcus mutans, which are crucial for protein synthesis and virulence. mdpi.com
The antiviral properties of nicotiflorin have been investigated against several viruses. mdpi.com A study on the flavonoid nicotiflorin from cassava leaves showed selective antiviral activity against Dengue virus serotype 1 (DENV-1) in vitro. researchgate.netdoaj.org The study determined a 50% cytotoxic concentration (CC₅₀) of 19.24 μg/mL and a 50% inhibitory concentration (IC₅₀) of 0.9550 μg/mL, resulting in a Selectivity Index (SI) of 20.14. researchgate.net A higher SI value indicates that the compound is more selective in its antiviral action with lower toxicity to host cells.
| Virus | Compound | CC₅₀ | IC₅₀ | Selectivity Index (SI) | Reference |
| Dengue Virus Serotype 1 (DENV-1) | Nicotiflorin | 19.24 µg/mL | 0.9550 µg/mL | 20.14 | researchgate.net |
Mechanisms of Action against Microbes
Flavonoids, including nicotiflorin, are recognized for their role in plant defense systems against microbes. researchgate.net The antimicrobial efficacy of polyphenolic compounds like nicotiflorin is largely attributed to their chemical structure, specifically the presence of hydroxyl groups and the potential for electron delocalization. These features allow them to interact with microbial cell structures and metabolic pathways. mdpi.com The antimicrobial actions can include disruption of microbial membranes, interference with biofilms, and inhibition of essential processes like DNA synthesis. mdpi.com
Inhibition of Bacterial Protein Synthesis
A key antimicrobial mechanism of certain flavonoids is the inhibition of bacterial protein synthesis, a process vital for bacterial growth and replication. ceufast.comjetir.org While the broader class of flavonoids is known to inhibit enzymes crucial for protein synthesis, specific research has highlighted nicotiflorin's role in this process. mdpi.com
Bacterial ribosomes, composed of 30S and 50S subunits, are the primary targets for many protein synthesis inhibitors. ceufast.comjetir.org These inhibitors can interfere with different stages of protein synthesis, such as initiation, elongation, and termination. diva-portal.org Nicotiflorin, along with its structural relative kaempferol-3-rutinoside, has been shown to inhibit sortases A and B. mdpi.com These enzymes are critical for protein synthesis in bacteria like Staphylococcus aureus and Streptococcus mutans, particularly for proteins involved in virulence and storage. mdpi.com By inhibiting these enzymes, nicotiflorin disrupts the ability of the bacteria to produce essential proteins, thereby hindering their pathogenic capabilities. mdpi.com
Effect on Coronavirus
Research has indicated that nicotiflorin possesses biological potential against coronaviruses. researchgate.netbenthamdirect.comscilit.com Molecular docking studies have been a key tool in exploring this potential, suggesting that nicotiflorin can interact with crucial viral proteins. binasss.sa.crresearchgate.net
One of the primary targets investigated is the 3C-like protease (3CLpro), an enzyme essential for the replication of SARS-CoV-2. frontiersin.org In silico analyses have demonstrated that nicotiflorin can bind to the catalytic dyad of 3CLpro, specifically interacting with the amino acid residues His41 and Cys145. frontiersin.org The binding is further stabilized by the formation of hydrogen bonds with residues such as Met49, Glu166, and Thr190, as well as pi-pi, pi-sigma, and pi-sulfur interactions. frontiersin.org This interaction suggests an inhibitory effect on the virus. frontiersin.org
Furthermore, molecular docking studies have compared the binding affinity of nicotiflorin to the main protease of COVID-19 (6W63) with that of a standard inhibitor. researchgate.net The results indicated that nicotiflorin exhibited a stronger binding affinity, suggesting its potential as an inhibitor of this key viral enzyme. researchgate.net
Hepatoprotective Effects
Nicotiflorin has demonstrated significant hepatoprotective effects against liver injury induced by various toxins and immune-mediated challenges. researchgate.netbenthamdirect.comscilit.com Studies have shown its ability to protect the liver from both acute immunological and chemical damage, which is likely attributable to its antioxidant and immunoregulatory properties. researchgate.netresearchgate.net
In animal models of concanavalin A-induced liver injury, pretreatment with nicotiflorin significantly reduced the levels of serum markers for liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). researchgate.netnih.gov Furthermore, nicotiflorin was found to decrease the serum levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). researchgate.netnih.gov This suggests that nicotiflorin can alleviate uncontrolled immune responses. nih.gov
In cases of d-Galactosamine-induced chemical liver injury, nicotiflorin also showed a protective effect by significantly decreasing elevated serum enzyme levels and restoring antioxidant indicators in the liver homogenate. researchgate.netnih.gov Histopathological examinations have further supported these findings, showing reduced liver damage. researchgate.net The hepatoprotective mechanisms of nicotiflorin are also linked to the regulation of key signaling pathways involved in inflammation, apoptosis, and fibrosis within the liver. mdpi.com
Renal Impairment Protection
Scientific evidence points to the potential of nicotiflorin in protecting against renal impairment. researchgate.netbenthamdirect.comscilit.com Studies have specifically investigated its effects in the context of acute kidney injury (AKI), particularly that caused by ischemia-reperfusion (I/R) injury. researchgate.netnih.gov
In vivo experiments using a mouse model of renal I/R injury demonstrated that administration of nicotiflorin exerted protective effects on the kidneys. researchgate.netnih.gov This was evidenced by improved renal histology and a reduction in markers of cell apoptosis, such as caspase-3 and Bad, along with an upregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov These findings suggest that nicotiflorin can alleviate I/R injury and subsequent cell death in the kidneys. researchgate.netnih.gov
Mechanisms in Ischemia-Reperfusion Injury
The protective mechanism of nicotiflorin in renal ischemia-reperfusion (I/R) injury involves the modulation of apoptosis and interaction with specific transcription factors. researchgate.netnih.govoup.com
Structure Activity Relationship Sar Studies
Correlations between Structural Features and Pharmacological Activities
The pharmacological profile of nicotiflorin is largely determined by the interplay of its core flavonoid structure and its glycosidic attachment. The kaempferol (B1673270) aglycone possesses the foundational structure of a flavonol, which includes a C2-C3 double bond and a 4-keto group, features often associated with various biological activities. conicet.gov.ar SAR studies have revealed that the presence and nature of the sugar moiety are critical modulators of these activities.
For instance, research into the antiglycation properties of kaempferol derivatives has shown that the presence of a sugar moiety is beneficial. benthamscience.comnih.gov Studies specifically indicate that sugar derivatives of kaempferol, such as nicotiflorin, exhibit promising antiglycation activity in vitro. researchgate.netnih.govresearchgate.net This suggests that the rutinose group plays a key role in the molecule's ability to inhibit the formation of advanced glycation end-products.
Conversely, for other activities, the glycosidic component can either enhance or diminish the compound's efficacy. Nicotiflorin has demonstrated a range of biological potentials, including effects against ischemia, memory dysfunction, and myocardial infarction, and it can modulate enzymes like α-glucosidase and α-amylase. researchgate.net The relationship between its structure and these diverse activities is complex, with the sugar moiety often being a primary determinant of potency and mechanism of action.
Impact of Sugar Moieties on Activity
The size and type of the sugar group attached to the kaempferol backbone significantly influence nicotiflorin's pharmacological effects. Depending on the biological target, the bulky rutinose disaccharide can be either advantageous or detrimental to the molecule's activity.
Studies on anti-inflammatory activity have shown that flavonoids with bulky sugar moieties, such as nicotiflorin and rutin (B1680289) (a quercetin-3-rutinoside), exhibit lower cyclooxygenase-2 (COX-2) inhibitory activity compared to flavonoids with a single sugar (monoglycosides) like hyperoside (B192233) and isoquercitrin. conicet.gov.aridecefyn.com.ar This suggests that the large size of the rutinose group may hinder the molecule's ability to effectively bind to the active site of the COX-2 enzyme. idecefyn.com.ar Similarly, quercetin (B1663063) glycosides generally show higher hyaluronidase (B3051955) inhibitory activity than the kaempferol glycoside nicotiflorin. conicet.gov.aridecefyn.com.ar
| Compound | Aglycone | Sugar Moiety at C3 | Hyaluronidase Inhibition IC₅₀ (mM) | COX-2 Inhibition IC₅₀ (µM) |
|---|---|---|---|---|
| Nicotiflorin | Kaempferol | Rutinoside | 3.70 | >160 |
| Rutin | Quercetin | Rutinoside | 2.20 | >160 |
| Hyperoside | Quercetin | Galactoside | 1.70 | 46 |
| Isoquercitrin | Quercetin | Glucoside | 1.67 | 52 |
In contrast, research on the inhibition of the organic anion-transporting polypeptide 2B1 (OATP2B1) reveals a different aspect of the sugar moiety's impact. The addition of a rutinose group to kaempferol at the 3-position, forming nicotiflorin, was found to significantly weaken its inhibitory effect compared to the aglycone kaempferol. eijppr.com Nicotiflorin's inhibitory activity was also substantially weaker than that of astragalin (B1665802) (kaempferol-3-O-glucoside), indicating that not only the presence but also the type of sugar is critical. eijppr.com While adding a single glucose moiety at the 3-position enhanced inhibitory activity compared to the aglycone, adding the larger rutinose sugar resulted in a pronounced attenuation of this effect. eijppr.com
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Kaempferol | Aglycone | 26.4 |
| Nicotiflorin | Kaempferol + Rutinose at C3 | 189 |
| Astragalin | Kaempferol + Glucose at C3 | 8.67 |
| Quercetin | Aglycone | 12.3 |
| Rutin | Quercetin + Rutinose at C3 | 182 |
However, for antiglycation activity, the presence of the sugar appears to be favorable, as SAR studies have concluded that sugar derivatives of kaempferol possess promising antiglycation capabilities. researchgate.netnih.gov This highlights the target-dependent nature of the sugar moiety's influence on nicotiflorin's bioactivity.
Role of Hydroxyl and Methoxy (B1213986) Substituents
The antioxidant and other biological activities of flavonoids are heavily influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on their aromatic rings. researchgate.net For flavonoids in general, the presence of hydroxyl groups, particularly in an ortho-dihydroxy (catechol) configuration on the B-ring, is considered a pivotal feature for high antioxidant and radical scavenging activity. researchgate.net
In the case of nicotiflorin, the aglycone kaempferol has hydroxyl groups at positions 5, 7, and 4'. The crucial 3-hydroxyl group is occupied by the rutinose sugar. SAR studies on OATP2B1 inhibition have shown that hydroxyl groups at the 3, 3', and 4' positions are important for intensifying this inhibitory activity. eijppr.com The study demonstrated that methylation of hydroxyl groups at the 3' and 4' positions leads to an attenuation of the inhibitory effects. eijppr.com
While nicotiflorin itself lacks methoxy groups, comparative studies with other flavonoids underscore the role of such substitutions. Generally, the presence of a methoxy group can enhance the antiradical properties of some phenolic compounds. nih.gov However, in the context of OATP2B1 inhibition, methoxylation of key hydroxyl groups was found to be detrimental to activity. eijppr.com The specific arrangement of hydroxyl groups on nicotiflorin's kaempferol backbone, therefore, remains a critical factor in its interaction with various biological systems, even as its activity is significantly modulated by the C-3 glycosylation.
Preclinical and Translational Research
In vitro Cellular Models
Research utilizing Human Umbilical Vein Endothelial Cells (HUVECs) has demonstrated the endothelial protective effects of nicotiflorin. In models where inflammation and endothelial injury are induced by tumor necrosis factor-alpha (TNF-α), nicotiflorin has shown significant protective activity. nih.gov One of the key mechanisms identified is the ability of nicotiflorin to inhibit the release of the inflammatory mediator nitric oxide (NO) after the endothelial cells are damaged. nih.gov By reducing the inflammatory response following injury, nicotiflorin demonstrates a satisfactory protective effect on the endothelium in these cellular models. nih.gov
Studies have established TNF-α-stimulated HUVECs as a mature model for investigating inflammatory injury. nih.gov Cellular experiments confirm that nicotiflorin can decrease the release of NO in this model, thereby reducing the inflammatory cascade after cellular damage. nih.govdovepress.com This highlights its potential in mitigating endothelial dysfunction.
| Model System | Inducer | Key Findings | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibited the release of Nitric Oxide (NO); demonstrated endothelial protective effects. | nih.gov |
Nicotiflorin has been investigated for its neuroprotective properties using primary neuronal cultures, specifically from rat cerebral cortices. nih.govresearchgate.net In an in vitro model designed to mimic ischemic conditions, cultured neurons were subjected to a period of hypoxia followed by reoxygenation. nih.gov The results from these studies show that nicotiflorin significantly attenuates neuronal cell death resulting from the hypoxia-reoxygenation injury. nih.govmedchemexpress.com
Furthermore, the protective effect of nicotiflorin was confirmed by measuring the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. nih.gov Treatment with nicotiflorin led to a significant reduction in LDH release from the cultured neurons. nih.govchemsrc.com Morphological observations of the cells also provided direct confirmation of nicotiflorin's protective effect on the neurons. nih.govmedchemexpress.com These findings provide a strong pharmacological basis for its neuroprotective potential. nih.govresearchgate.net
| Model System | Insult | Key Findings | Reference |
|---|---|---|---|
| Primary Cultured Rat Cortical Neurons | 2 hours of hypoxia followed by 24 hours of reoxygenation | Significantly attenuated cell death; Reduced Lactate Dehydrogenase (LDH) release. | nih.gov |
The anti-inflammatory effects of nicotiflorin and its related compounds have been studied in macrophage cell lines. In studies using RAW264.7 macrophages stimulated by lipopolysaccharide (LPS), a potent inflammatory inducer, kaempferol (B1673270) and its glycosides have been shown to inhibit the production of inflammatory mediators. nih.gov Specifically, nicotiflorin (kaempferol-3-O-rutinoside) was among the compounds that could significantly inhibit the production of nitric oxide (NO) in these stimulated macrophage cells. nih.gov This indicates a direct anti-inflammatory action by modulating macrophage response to inflammatory stimuli.
| Model System | Inducer | Key Findings | Reference |
|---|---|---|---|
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Significantly inhibited the production of Nitric Oxide (NO). | nih.gov |
In vivo Animal Models
The neuroprotective effects of nicotiflorin have been validated in rat models of permanent focal cerebral ischemia, commonly induced by middle cerebral artery occlusion (MCAO). nih.govresearchgate.net In these models, administration of nicotiflorin immediately following the onset of ischemia resulted in a marked reduction in brain infarct volume. dovepress.comnih.gov
In addition to reducing the physical area of brain damage, nicotiflorin also led to significant improvements in neurological deficits caused by the ischemic event. nih.govresearchgate.net Histological analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining visually confirmed that the infarct volume in nicotiflorin-treated groups was substantially smaller compared to vehicle-treated groups. nih.gov These in vivo results are consistent with the neuroprotective effects observed in cellular models and provide a strong pharmacological basis for its potential therapeutic role in cerebral ischemic events. nih.govphytopurify.com
| Model System | Induction Method | Key Findings | Reference |
|---|---|---|---|
| Rats | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Markedly reduced brain infarct volume; Improved neurological deficits. | nih.govresearchgate.net |
Nicotiflorin has demonstrated protective effects in rat models of multi-infarct dementia, which is induced by injecting man-made micro-thrombi into the cerebral hemisphere. nih.gov In these studies, rats treated with nicotiflorin showed significantly better spatial memory performance in behavioral tests like the Morris water maze and the eight-arm radial maze task when compared to the untreated dementia model group. nih.gov
Biochemical analysis of the brain tissue revealed that nicotiflorin significantly attenuated the increase in lactic acid and malondialdehyde (MDA) content, which are markers of metabolic stress and oxidative damage. nih.gov The compound also mitigated the decrease in the activity of key enzymes such as lactate dehydrogenase (LDH), Na+-K+-ATPase, and Ca2+-Mg2+-ATPase, and restored the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov Furthermore, histological examination showed that the infarct volume was much smaller and pathological abnormalities were lighter in the nicotiflorin-treated groups. nih.gov These findings suggest that nicotiflorin exerts protective effects against memory dysfunction, energy metabolism failure, and oxidative stress in this dementia model. medchemexpress.comnih.govbiocat.com
| Model System | Induction Method | Key Research Findings | Reference |
|---|---|---|---|
| Rats | Cerebral multi-infarct dementia via micro-thrombi injection | Improved spatial memory performance in Morris water maze and eight-arm radial maze tasks. | nih.gov |
| Attenuated elevation of lactic acid and malondialdehyde (MDA) in brain tissue. | nih.gov | ||
| Reduced decrease in brain Na+-K+-ATPase, Ca2+-Mg2+-ATPase, and superoxide dismutase (SOD) activity. | nih.gov | ||
| Reduced infarct volume and lighter histopathological abnormalities. | nih.gov |
Pharmacodynamics and Target Identification
Pharmacodynamics focuses on what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect. Identifying the molecular targets of a compound is a critical step in understanding its therapeutic potential.
Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases. medsci.org It allows for the prediction of potential targets and pathways affected by a compound. windows.net This methodology has been employed to explore the active ingredients and potential mechanisms of action of traditional medicines containing nicotiflorin.
For instance, in the context of Acute Myocardial Infarction (AMI), network pharmacology was used to analyze the components of Tricyrtis maculata. nih.govresearchgate.net This approach identified numerous predicted genes, disease-related genes, and differentially expressed genes, leading to the identification of potential therapeutic targets and pathways. nih.govresearchgate.net Similarly, for ulcerative colitis, network pharmacology combined with other assays was used to screen for the most effective compounds and their therapeutic targets in San-Ye-Qing rhizome powder, highlighting nicotiflorin's role. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This method is widely used to predict the binding affinity and interaction between a ligand (like nicotiflorin) and a target protein.
Several molecular docking studies have been conducted on nicotiflorin. One study investigated its inhibitory potential against the main protease (3CLpro) of the novel coronavirus (COVID-19), finding that nicotiflorin had a higher affinity for the viral protein compared to a standard inhibitor. nih.govresearchgate.net Another study identified nicotiflorin as one of the top compounds from Acalypha indica L. with a strong docking score against caspase-3, suggesting its potential as a caspase-3 activator. innovareacademics.in In the context of AMI, molecular docking showed stable binding between nicotiflorin and the core target MMP9. nih.govdovepress.com
Table 1: Molecular Docking Scores of Nicotiflorin Against Various Protein Targets
| Target Protein | Condition | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 6W63 (COVID-19 Main Protease) | COVID-19 | -173.058 (MolDock Score) | nih.gov |
| Caspase-3 | General | -6.81 | innovareacademics.in |
| MMP9 | Acute Myocardial Infarction | High Binding Score | dovepress.com |
Through a combination of computational and experimental methods, several protein targets of nicotiflorin have been identified, shedding light on its mechanisms of action.
p65: In studies related to ulcerative colitis, nicotiflorin was found to exert its anti-inflammatory effects by binding to the p65 protein, a subunit of the NF-κB complex. nih.gov This interaction inhibits the NF-κB signaling pathway, subsequently attenuating the activation of the NLRP3 inflammasome. nih.gov
MMP9: Molecular docking studies have identified Matrix Metallopeptidase 9 (MMP9) as a key target of nicotiflorin in the context of acute myocardial infarction. nih.govdovepress.com The stable binding of nicotiflorin to MMP9 is believed to contribute to its therapeutic effects. dovepress.com
Akt/FoxO/BCl pathway: Research on the anti-AMI effects of Tricyrtis maculata, which contains nicotiflorin, suggests that its mechanism may be related to the regulation of the Akt/FoxO/BCl signaling pathway. nih.govresearchgate.net
ATF3: While direct binding studies are not extensively detailed in the provided context, network pharmacology analyses often point towards a multitude of potential targets. The modulation of complex signaling networks, which could include transcription factors like Activating Transcription Factor 3 (ATF3), is a plausible mechanism given the broad anti-inflammatory and cytoprotective effects of nicotiflorin.
Table 2: Identified Protein Targets of Nicotiflorin and Their Associated Conditions
| Protein Target | Associated Condition | Mechanism of Action | Reference |
|---|---|---|---|
| p65 (NF-κB subunit) | Ulcerative Colitis | Inhibition of NF-κB pathway and NLRP3 inflammasome activation | nih.gov |
| MMP9 | Acute Myocardial Infarction | Stable binding, contributing to therapeutic effects | dovepress.com |
| Akt/FoxO/BCl pathway | Acute Myocardial Infarction | Regulation of the signaling pathway | nih.govresearchgate.net |
Methodologies in Nicotiflorin Research
Extraction and Isolation Techniques for Flavonoids
The initial step in studying nicotiflorin from natural sources is its extraction and isolation. Flavonoids, including nicotiflorin, are typically extracted from plant materials using various solvents and chromatographic techniques.
A common approach involves a multi-step solvent extraction process with increasing polarity. For instance, air-dried and powdered plant material can be sequentially extracted with hexane, dichloromethane, and methanol (B129727). semanticscholar.org This method helps to separate compounds based on their solubility. Methanol has been shown to be an effective solvent for extracting nicotiflorin. semanticscholar.orgakjournals.com Other solvents like ethanol (B145695) are also utilized. oup.comnih.gov The choice of solvent is critical, as it significantly impacts the extraction yield. akjournals.com
Ultrasonic-assisted extraction (UAE) is a modern technique employed to enhance the extraction efficiency of flavonoids. nih.gov This method uses ultrasonic waves to disrupt plant cell walls, facilitating the release of target compounds into the solvent. nih.gov Another advanced method is negative pressure cavitation (NPC) extraction, which has been used to extract flavonoids like nicotiflorin. tandfonline.com
Following extraction, the crude extract undergoes various purification steps. Column chromatography is a widely used technique for the initial fractionation of the extract. semanticscholar.orgsilae.it Materials such as silica (B1680970) gel and RP-18 are used as the stationary phase. semanticscholar.orgoup.comnih.gov Further purification can be achieved through techniques like Medium-Pressure Liquid Chromatography (MPLC) and High-Speed Counter-Current Chromatography (HSCCC). semanticscholar.orgoup.comnih.govnih.gov HSCCC, in particular, is an effective one-step separation method for obtaining high-purity nicotiflorin. oup.comnih.govnih.gov The final purification often involves recrystallization or semi-preparative High-Performance Liquid Chromatography (HPLC). semanticscholar.org
Table 1: Overview of Extraction and Isolation Techniques for Nicotiflorin Click on the headers to sort the table.
| Technique | Description | Common Solvents/Phases | Reference |
|---|---|---|---|
| Solvent Extraction | Sequential extraction with solvents of increasing polarity to separate compounds based on solubility. | Hexane, Dichloromethane, Methanol, Ethanol | semanticscholar.orgakjournals.comoup.comnih.gov |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to improve extraction efficiency by disrupting cell walls. | Methanol/Water mixtures | nih.gov |
| Column Chromatography | Initial fractionation of crude extracts. | Silica Gel, RP-18 | semanticscholar.orgoup.comnih.govsilae.it |
| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique for one-step purification. | Ethyl acetate/n-butanol/water | oup.comnih.govnih.gov |
Analytical Techniques for Quantification and Identification
Once isolated, or for quantification within a complex mixture, various analytical techniques are employed to identify and measure the concentration of nicotiflorin.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotiflorin. akjournals.com It is widely used for both qualitative and quantitative analysis due to its simplicity, speed, and high efficiency. akjournals.com Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used for the separation of nicotiflorin from other compounds. semanticscholar.orgakjournals.commdpi.com
The mobile phase typically consists of a gradient mixture of an aqueous solution (often with a small amount of acid like phosphoric acid or acetic acid) and an organic solvent such as methanol or acetonitrile. akjournals.comfarmaciajournal.com Detection is frequently performed using a Diode Array Detector (DAD), which provides spectral information and allows for the selection of an optimal detection wavelength, often around 270 nm for nicotiflorin. akjournals.com The method is validated for parameters like linearity, precision, and recovery to ensure reliable quantification. akjournals.com
For more detailed structural information and highly sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov LC-MS/MS is particularly valuable for identifying compounds in complex mixtures, such as plant extracts, without the need for complete isolation. ikm.org.my It provides information on the molecular weight and fragmentation patterns of the analyte, which aids in its unambiguous identification. nih.govedpsciences.org This technique is recognized as one of the most powerful for the correct identification and quantification of polyphenols like nicotiflorin. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of isolated compounds like nicotiflorin. farmaciajournal.comfarmaciajournal.com Both one-dimensional (1D) NMR (¹H NMR and ¹³C NMR) and two-dimensional (2D) NMR techniques (such as HSQC and HMBC) are used. semanticscholar.org ¹H NMR provides information about the protons in the molecule, while ¹³C NMR details the carbon skeleton. semanticscholar.org 2D NMR experiments establish correlations between protons and carbons, allowing for the complete assignment of the chemical structure, including the nature and attachment points of the sugar moieties. semanticscholar.org
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of nicotiflorin. farmaciajournal.comfarmaciajournal.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are often employed. researchgate.net High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the molecular formula of the compound. researchgate.net Tandem MS (MS/MS) experiments, which involve the fragmentation of the molecular ion, can provide structural information, such as the sequence of sugar units in the glycoside. edpsciences.org
Table 2: Analytical Techniques for Nicotiflorin Characterization Click on the headers to sort the table.
| Technique | Primary Use | Key Information Provided | Reference |
|---|---|---|---|
| HPLC | Quantification and Purity Assessment | Retention time, Concentration | semanticscholar.orgakjournals.commdpi.com |
| LC-MS/MS | Identification and Quantification in complex mixtures | Molecular weight, Fragmentation patterns | nih.govikm.org.my |
| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms (¹H, ¹³C), Stereochemistry | semanticscholar.orgfarmaciajournal.comfarmaciajournal.com |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular formula, Fragmentation | farmaciajournal.comfarmaciajournal.comresearchgate.net |
Bioassay Methodologies for Activity Assessment
Bioassays are essential for determining the biological or functional activity of nicotiflorin. jfda-online.com These assays can be qualitative, assessing a biological effect, or quantitative, estimating the potency of the compound. jfda-online.com Bioassay-guided isolation is a common strategy where fractions from the extraction process are tested for a specific activity, and the most active fractions are further purified to isolate the responsible compound. silae.itjfda-online.com
A variety of in vitro bioassays are used to screen for different biological activities. For example, antioxidant activity can be assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging assays. silae.it Other bioassays may investigate enzyme inhibition, anti-inflammatory effects, or cytotoxic activity. researchgate.netthegoodscentscompany.com
The development of a bioassay is a rigorous process that involves defining the biological activity to be measured, selecting an appropriate model system (e.g., cells, enzymes), and optimizing the assay conditions. biopharminternational.comnih.gov The signal generated by the biological activity is measured, which can be a change in light, weight, or concentration. biopharminternational.com The results are often used to determine key parameters that describe the compound's potency. biopharminternational.com The hyphenation of chromatographic techniques like Thin-Layer Chromatography (TLC) with bioassays (TLC-bioautography) offers a rapid method for identifying bioactive components directly from a crude extract. researchgate.net
Antiglycation Assays
Nicotiflorin has demonstrated significant antiglycation properties. chemsrc.commedchemexpress.com Antiglycation assays are performed to determine the ability of a compound to inhibit the non-enzymatic reaction between proteins and sugars, which leads to the formation of advanced glycation end-products (AGEs). The formation of AGEs is implicated in various age-related diseases and diabetic complications.
One common method involves incubating a protein, such as bovine serum albumin (BSA), with a reducing sugar like methylglyoxal (B44143) (MGO) in the presence and absence of the compound being tested. mdpi.com The extent of glycation is then measured, often by detecting the formation of fluorescent AGEs. mdpi.com The potent antiglycation activity of nicotiflorin suggests its potential in mitigating conditions associated with high levels of AGEs. medchemexpress.comfarmaciajournal.com
Cell Viability Assays (e.g., CCK-8, MTT)
To evaluate the effect of nicotiflorin on cell health and proliferation, researchers utilize cell viability assays. creative-biogene.com Two of the most common assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the CCK-8 (Cell Counting Kit-8) assays. creative-biogene.comdojindo.comabpbio.com
Both assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan (B1609692) product. creative-biogene.com In the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. creative-biogene.com These crystals are then dissolved, and the color intensity, which is proportional to the number of viable cells, is measured. creative-biogene.com
The CCK-8 assay is a more recent and often preferred method. dojindo.comabpbio.comsigmaaldrich.combosterbio.com It uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to a yellow-colored formazan dye that is soluble in the culture medium. dojindo.comabpbio.comsigmaaldrich.com This eliminates the need for a solubilization step, making the assay simpler and more suitable for high-throughput screening. creative-biogene.com The amount of formazan produced is directly proportional to the number of living cells and is quantified by measuring the absorbance at around 450 nm. creative-biogene.comabpbio.combosterbio.com Studies have employed these assays to determine the optimal non-toxic concentrations of nicotiflorin for further in vitro experiments. oup.com
Table 1: Comparison of Cell Viability Assays
| Feature | MTT Assay | CCK-8 Assay |
|---|---|---|
| Principle | Reduction of MTT to purple formazan crystals by mitochondrial dehydrogenases. creative-biogene.com | Reduction of WST-8 to a soluble yellow formazan dye by cellular dehydrogenases. dojindo.comabpbio.com |
| Product Solubility | Insoluble crystals requiring a solubilization step. creative-biogene.com | Water-soluble dye. dojindo.comabpbio.com |
| Procedure | More complex, involves a solubilization step. creative-biogene.com | Simpler, one-reagent addition. bosterbio.com |
| Toxicity | Reagent can be toxic to cells. | Low cytotoxicity, allowing for longer incubation times. bosterbio.com |
| Sensitivity | Generally considered less sensitive than CCK-8. dojindo.comabpbio.comsigmaaldrich.com | Higher sensitivity. dojindo.comabpbio.comsigmaaldrich.com |
| Detection | Absorbance measurement at ~570 nm. creative-biogene.com | Absorbance measurement at ~450 nm. creative-biogene.comabpbio.com |
Enzyme Activity Assays (e.g., eNOS, α-glucosidase, α-amylase)
Investigating the effect of nicotiflorin on specific enzyme activities provides insight into its potential therapeutic mechanisms.
eNOS (Endothelial Nitric Oxide Synthase): The activity of eNOS is crucial for maintaining vascular health. Research has shown that nicotiflorin can significantly increase eNOS activity, as well as its mRNA and protein levels, in endothelial cells subjected to hypoxia-reoxygenation. chemsrc.commedchemexpress.com This suggests a protective role for nicotiflorin in the vascular endothelium.
α-glucosidase and α-amylase: These enzymes are key players in carbohydrate digestion and are important targets in the management of type 2 diabetes. nih.govmdpi.com Inhibiting these enzymes can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govnih.gov Nicotiflorin has been identified as a potent inhibitor of α-glucosidase and α-amylase, highlighting its potential antidiabetic properties. researchgate.netresearchgate.net The inhibitory activity is typically assessed by measuring the rate of substrate hydrolysis by the respective enzyme in the presence of varying concentrations of the inhibitor. nih.govresearchgate.netphcogj.com
Gene Expression and Protein Analysis Techniques
To understand the molecular pathways through which nicotiflorin exerts its effects, researchers employ techniques that analyze changes in gene and protein expression.
Quantitative Real-Time PCR (qRT-PCR)
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the levels of gene expression. thermofisher.comgene-quantification.denih.gov This method allows for the quantification of specific messenger RNA (mRNA) transcripts, providing insights into how nicotiflorin may regulate cellular processes at the genetic level. nih.govplos.orgplos.org The process involves reverse transcribing RNA into complementary DNA (cDNA), which is then amplified in a PCR reaction. thermofisher.comgene-quantification.de The amplification is monitored in real-time using fluorescent dyes or probes. thermofisher.com Studies have utilized qRT-PCR to show that nicotiflorin treatment can alter the expression of genes involved in various pathways, such as those related to inflammation and apoptosis. oup.com For instance, it has been shown to affect the mRNA levels of eNOS. chemsrc.commedchemexpress.com
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.gov This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane (typically nitrocellulose or PVDF), and then probing with antibodies specific to the protein of interest. nih.govazurebiosystems.com The amount of protein is then visualized and quantified.
In nicotiflorin research, Western blotting has been instrumental in confirming the effects of the compound on protein expression. For example, studies have used this technique to demonstrate that nicotiflorin can down-regulate the expression of pro-apoptotic proteins like Bax and caspase-3, while up-regulating the anti-apoptotic protein Bcl-2. nih.govwindows.netresearchgate.net Furthermore, it has been used to analyze the expression of proteins in signaling pathways, such as the JAK2/STAT3 pathway, and to assess levels of proteins like p-Nrf2 and SREBP-1c. nih.govwindows.netnih.gov
Immunohistochemistry
Immunohistochemistry is a powerful technique that allows for the visualization of the localization and distribution of specific proteins within tissues. researchgate.net This method uses antibodies to detect antigens in tissue sections, and the antibody-antigen interaction is visualized using a chromogenic or fluorescent label.
In the context of nicotiflorin research, immunohistochemistry has been employed to observe the in-situ effects of the compound on protein expression within tissue structures. For instance, it has been used to show that nicotiflorin treatment can reduce the immunoreactivity of the pro-apoptotic protein Bax and increase the immunoreactivity of the anti-apoptotic protein Bcl-2 in brain tissue following ischemia-reperfusion injury. nih.govwindows.net This provides visual confirmation of the protective effects of nicotiflorin at the tissue level. researchgate.netresearchgate.net
Transcriptome Analysis
Transcriptome analysis is a powerful methodology used to study the complete set of RNA transcripts produced by an organism under specific conditions. In the context of nicotiflorin research, this technique provides crucial insights into the genetic regulation of its biosynthesis by identifying and quantifying the expression levels of genes encoding key enzymes in the flavonoid production pathway. mdpi.comnih.gov
A notable study involving integrated metabolomic and transcriptomic analysis of Chrysanthemum indicum L. compared a traditional yellow variety (HJ06) with a novel white mutant (BHYJ). nih.govnih.gov The research found that the yellow variety, HJ06, exhibited a significantly higher accumulation of flavones and flavonols, including nicotiflorin. nih.govnih.govresearchgate.netmetabolomics.se The transcriptomic data correlated this higher nicotiflorin content with the expression patterns of specific differentially expressed genes (DEGs) that are critical to the flavonoid biosynthesis pathway. nih.govnih.gov This integrated analysis pinpointed a metabolic divergence at the naringenin (B18129) node, providing a molecular explanation for the varied flavonoid profiles between the two chrysanthemum types. nih.govnih.gov
| Plant Variety | Relative Nicotiflorin Level | Correlated Gene Expression Findings | Source |
| Chrysanthemum indicum L. (HJ06 - Yellow) | Higher Accumulation | Expression patterns of key enzyme genes like FNSII, F3'H, and F3H correlate with higher flavonol content. | nih.gov, nih.gov |
| Chrysanthemum indicum L. (BHYJ - White Mutant) | Lower Accumulation | Metabolic resources are preferentially channeled away from flavonol synthesis. | nih.gov, nih.gov |
Further research in blueberry (Vaccinium species) leaves under salt stress utilized transcriptome analysis to understand how environmental factors affect nicotiflorin production. mdpi.com This study identified a negative correlation between the accumulation of nicotiflorin and the expression of flavonol synthase (FLS) and flavonoid 3′5′-hydroxylase (F3′5′H) genes under these stress conditions. mdpi.com This indicates that these specific genes play an important role in regulating the biosynthesis of flavonol glycosides like nicotiflorin in response to salt stress. mdpi.com
| Plant & Condition | Compound | Correlated Gene Expression | Research Implication | Source |
| Blueberry Leaves (under salt stress) | Nicotiflorin | Negative correlation with FLS and F3′5′H expression. | Suggests FLS and F3'5'H are key genes in the salt-stress-induced regulation of nicotiflorin accumulation. | mdpi.com |
These studies demonstrate the utility of transcriptome analysis in identifying the specific genes and regulatory networks that control the biosynthesis of nicotiflorin in various plant species and under different environmental conditions. mdpi.comnih.gov
Proteomics and Metabolomics Integration
The integration of proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites) offers a comprehensive approach to understanding the biochemical status of an organism. frontiersin.org This combined analysis provides a powerful link between the functional machinery of the cell—proteins and enzymes—and the resulting chemical phenotype, which includes metabolites like nicotiflorin. frontiersin.orgfrontiersin.org This methodology has been effectively used to elucidate the anabolic pathways and regulatory processes of flavonoids. frontiersin.org
In a study on Chrysanthemi Flos, the integration of proteomic and metabolomic data revealed that the identified proteins and metabolites are predominantly involved in primary and secondary metabolism. springermedizin.de A comprehensive analysis identified several common metabolic pathways affected by different processing methods, including the crucial flavonoid and phenylpropanoid biosynthesis pathways that are responsible for producing nicotiflorin. frontiersin.org
Further analysis of differentially expressed proteins (DEPs) and differentially abundant metabolites (DAMs) allows researchers to map them onto established biochemical pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG). frontiersin.org This integrated approach has been applied to various plants to understand flavonoid production:
In cigar tobacco, topping treatments were found to upregulate key enzymes like chalcone (B49325) synthase (CHS) and flavanone (B1672756) 3-hydroxylase (F3H), enhancing the flavonoid biosynthesis pathway. frontiersin.org
In Polygonatum odoratum, the combination of proteomics and metabolomics showed that flavonoids, as a class, accumulated most in winter, which correlated with the expression of specific proteins like FLS and CYP75B1. frontiersin.org
In a study on albino bracts of Davidia involucrata, proteomic and metabolic profiling showed that a majority of the DEPs associated with flavonoid biosynthesis were up-regulated, leading to an enhanced accumulation of flavonoids. slu.se
| Research Subject | Key Integrated Findings | Identified Common Pathways | Source |
| Chrysanthemi Flos | Identified proteins and metabolites are mainly involved in primary and secondary metabolism. | Flavonoid biosynthesis, Phenylpropanoid biosynthesis, Cyanoamino acid metabolism, Starch and sucrose (B13894) metabolism. | frontiersin.org, springermedizin.de |
| Cigar Tobacco (Topping Treatment) | Upregulation of proteins (CHS, F3H) and metabolites (kaempferol, rutin) enhanced flavonoid pathways. | Flavonoid biosynthesis, Flavone and flavonol biosynthesis, Phenylpropanoid biosynthesis. | frontiersin.org |
| Polygonatum odoratum (Rhizomes) | Flavonoid accumulation was highest in winter and positively correlated with specific protein expression (e.g., FLS). | Flavonoid biosynthesis, Isoflavonoid biosynthesis, Flavone and flavonol biosynthesis. | frontiersin.org |
By correlating changes in protein abundance with changes in metabolite levels, researchers can construct detailed metabolic regulatory network maps. plos.org This provides a clearer understanding of how specific enzymes contribute to the synthesis and accumulation of compounds like nicotiflorin and how these processes are affected by developmental stages, environmental stress, or post-harvest processing. frontiersin.orgplos.org
Conclusion and Future Research Trajectories
Summary of Key Pharmacological Efficacies and Underlying Mechanisms
Nicotiflorin, a flavonoid glycoside, has demonstrated a broad spectrum of pharmacological activities, positioning it as a compound of significant therapeutic interest. researchgate.netnih.gov Scientific investigations have revealed its potent anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties. researchgate.netnih.gov The underlying mechanisms for these effects are multifaceted. A key mechanism is its anti-inflammatory action, which involves the inhibition of the NF-κB signaling pathway and the subsequent suppression of the NLRP3 inflammasome. nih.gov In the context of cardiovascular health, particularly acute myocardial infarction (AMI), nicotiflorin has been shown to provide endothelial protection by reducing the release of inflammatory mediators like nitric oxide (NO). nih.govnih.gov Its cardioprotective effects are also linked to the regulation of the Akt/FoxO/BCl signaling pathway, which helps reduce apoptosis and enhances the resilience of cardiomyocytes to ischemic injury. nih.govnih.gov Furthermore, studies have indicated its potential in ameliorating ischemic injuries by reducing infarction volume, oxidative stress, and inflammatory responses. nih.gov
Table 1: Summary of Nicotiflorin's Pharmacological Effects and Mechanisms
| Pharmacological Efficacy | Underlying Mechanism(s) | Key Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB pathway; Suppression of NLRP3 inflammasome activation. nih.gov | Effectively reduces the expression of inflammatory biomarkers. nih.gov |
| Cardioprotective | Regulation of Akt/FoxO/BCl signaling pathway; Reduction of nitric oxide (NO) release. nih.govnih.gov | Protects endothelial cells from injury and reduces cardiomyocyte apoptosis. nih.gov |
| Neuroprotective | Reduction of oxidative stress and inflammatory response in the brain. nih.gov | Decreases the infarcted area and behavioral defects in models of focal cerebral ischemia. nih.gov |
| Antioxidant | Scavenging of free radicals. nih.gov | Mitigates oxidative stress associated with various pathological conditions. nih.gov |
Challenges in Nicotiflorin Research and Development
Despite its promising therapeutic profile, the advancement of nicotiflorin from preclinical research to clinical application faces several significant hurdles. A primary challenge, common to many natural flavonoid compounds, is its physicochemical properties, which can include poor water solubility and low bioavailability. nih.gov These characteristics can limit its absorption and systemic availability, potentially reducing its therapeutic efficacy in vivo. Another challenge lies in the sustainable and standardized sourcing of nicotiflorin. frontiersin.org Its concentration can vary depending on the plant source, geographical location, and extraction methods used, leading to difficulties in ensuring consistent quality and dosage for research and potential commercial production. frontiersin.org Furthermore, while preclinical studies are abundant, a comprehensive understanding of its long-term safety profile and potential interactions with other drugs is still lacking, which is a critical step for clinical trial design. Overcoming these obstacles is essential for the successful development of nicotiflorin as a therapeutic agent. researchgate.net
Potential for Clinical Translation and Drug Development
The diverse pharmacological activities of nicotiflorin highlight its considerable potential for clinical translation and the development of new drugs for a variety of conditions. nih.gov Its demonstrated efficacy in models of acute myocardial infarction, renal impairment, memory dysfunction, and inflammatory diseases suggests a wide range of therapeutic applications. researchgate.netnih.gov The process of moving a promising candidate like nicotiflorin from discovery to clinical use is known as translational research. dndi.org This involves assessing safety, developing formulations, and establishing dosing before moving into human trials. dndi.org For nicotiflorin, its strong performance in preclinical models provides a solid foundation for initiating this translational pathway. The development of nicotiflorin-based drugs could offer new treatment options, particularly for complex diseases where inflammation and oxidative stress are key pathological factors. nih.gov The journey from the laboratory to the clinic is lengthy, often taking 10-20 years, but the robust preclinical evidence for nicotiflorin justifies further investment in its development. mdpi.com Leveraging translational science can help improve the efficiency of this process, for instance, by identifying biomarkers to track its effects in early-phase clinical trials. youtube.com
Emerging Research Areas for Nicotiflorin
To fully unlock the therapeutic potential of nicotiflorin, future research is expanding into several innovative areas. These emerging fields aim to enhance its efficacy, understand its complex interactions, and accelerate its path toward clinical use.
An exciting avenue of research is the investigation of nicotiflorin's synergistic effects when combined with other bioactive compounds or conventional drugs. frontiersin.org Synergism occurs when the combined therapeutic effect of two or more agents is greater than the sum of their individual effects. journal-jop.org This approach could lead to combination therapies that are more effective, require lower doses of individual components, and potentially reduce side effects. frontiersin.org For instance, combining nicotiflorin with other anti-inflammatory or antioxidant compounds could amplify its therapeutic impact on chronic diseases. Future studies should focus on identifying optimal combinations and elucidating the molecular mechanisms behind these synergistic interactions, which may involve complementary pathways or improved bioavailability. journal-jop.org
To overcome the challenges of poor solubility and low bioavailability, the development of novel drug delivery systems for nicotiflorin is a critical research focus. nih.govmdpi.com Advanced formulations such as liposomes, nanoparticles, nanoemulsions, and phytosomes can encapsulate nicotiflorin, thereby improving its stability, solubility, and ability to be absorbed by the body. mdpi.comtaylorfrancis.comijcap.in These delivery systems can also offer targeted delivery to specific tissues or cells and provide sustained release of the compound over time, enhancing its pharmacological activity and therapeutic window. ijcap.innih.gov Research in this area will be instrumental in transforming nicotiflorin into a viable clinical candidate by ensuring it reaches its site of action in sufficient concentrations to exert its beneficial effects. nih.gov
Q & A
Basic Research Questions
Q. How can Nicotiflorin be quantified in plant extracts, and what analytical methods are validated for this purpose?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, reverse-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 μm) with mobile phases like methanol-water (70:30, v/v) at a flow rate of 1.0 mL/min and detection at 254 nm enable precise quantification . Calibration curves should be established using certified reference standards. Cross-validate with LC-MS/MS for confirmation, as described in pharmacokinetic studies .
Q. What in vitro assays are suitable for preliminary screening of Nicotiflorin’s anti-inflammatory activity?
- Methodology : Use TNF-α-induced human umbilical vein endothelial cells (HUVECs) to measure nitric oxide (NO) release via Griess reagent. Dose-dependent inhibition of NO (e.g., 0.05–1 mg/mL Nicotiflorin) with statistical significance (P < 0.05) confirms activity. Include controls (e.g., dexamethasone) and validate cell viability via CCK-8 assays .
Q. How to isolate Nicotiflorin from plant sources like Tricyrtis maculata?
- Methodology : Ethanol extraction (70–80%) followed by macroporous resin chromatography (e.g., AB-8 resin) and semi-preparative HPLC. Purity is confirmed via NMR (¹H/¹³C) and HR-MS, with yields reported as ≥95% .
Advanced Research Questions
Q. What experimental strategies validate Nicotiflorin’s interaction with NF-κB pathway targets like p65?
- Methodology :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with Nicotiflorin, heat-denature proteins, and quantify p65 stability via Western blot .
- Drug Affinity Responsive Target Stability (DARTS) : Incubate lysates with Nicotiflorin, digest with pronase, and detect protected p65 fragments .
- Surface Plasmon Resonance (SPR) : Immobilize p65 on sensor chips; measure binding kinetics (KD values) in real-time .
Q. How can network pharmacology identify Nicotiflorin’s multi-target mechanisms in complex diseases like AMI?
- Methodology :
- Target Prediction : Use SwissTargetPrediction and GeneCards to identify Nicotiflorin-associated targets (e.g., MMP9, Akt/FoxO/BCl pathway) .
- PPI Network Analysis : Import targets into STRING and Cytoscape to identify hubs (degree centrality >10). Validate via molecular docking (AutoDock Vina) with binding scores ≤−7.0 kcal/mol .
- Functional Enrichment : Use R/ClusterProfiler for GO and KEGG analysis (FDR < 0.05) .
Q. How to reconcile contradictory data on Nicotiflorin’s efficacy across different inflammatory models?
- Methodology :
- Meta-Analysis : Pool data from studies using fixed/random-effects models (e.g., RevMan). Assess heterogeneity via I² statistics; subgroup by cell type (e.g., macrophages vs. HUVECs) or dosage .
- Experimental Replication : Standardize protocols (e.g., TNF-α concentration, exposure time) and include positive controls. Address batch variability via inter-lab validation .
Q. What in vivo models are optimal for studying Nicotiflorin’s therapeutic effects in ulcerative colitis (UC)?
- Methodology :
- DSS-Induced Colitis in Mice : Administer 3% dextran sulfate sodium (DSS) for 7 days. Evaluate Nicotiflorin (e.g., 20–50 mg/kg/day) on disease activity index (DAI), colon length, and histopathology. Confirm NF-κB inhibition via p65 phosphorylation (Western blot) and NLRP3 inflammasome suppression (IL-1β ELISA) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values .
Methodological Best Practices
- Data Reproducibility : Follow NIH preclinical guidelines (e.g., blinding, sample-size calculations) and deposit raw data in repositories like GEO or PRIDE .
- Ethical Compliance : Obtain institutional approval for animal studies (IACUC) and human cell lines (IRB). Declare conflicts of interest .
- Visualization : Use Cytoscape for network diagrams and ggplot2 (R) for heatmaps/volcano plots. Avoid overcrowded figures; adhere to journal formatting (e.g., Med. Chem. Commun. guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
